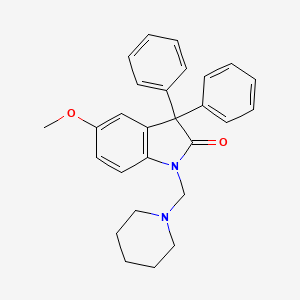
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is a synthetic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position, two phenyl groups at the 3-position, and a piperidinomethyl group at the 1-position, making it a unique and complex molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride, in the presence of a phase transfer catalyst and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group can be added through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolinone derivatives.
Applications De Recherche Scientifique
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby reducing disease progression.
Modulating Signaling Pathways: It can affect signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-2-indolinone: Lacks the methoxy and piperidinomethyl groups, making it less complex.
5-Methoxy-2-indolinone: Lacks the diphenyl and piperidinomethyl groups, resulting in different biological activities.
1-Piperidinomethyl-2-indolinone: Lacks the diphenyl and methoxy groups, leading to different chemical properties.
Uniqueness
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81252-99-5 |
|---|---|
Formule moléculaire |
C27H28N2O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
5-methoxy-3,3-diphenyl-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-31-23-15-16-25-24(19-23)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)26(30)29(25)20-28-17-9-4-10-18-28/h2-3,5-8,11-16,19H,4,9-10,17-18,20H2,1H3 |
Clé InChI |
ACZOWMLCQSEUDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


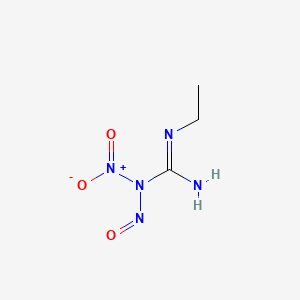

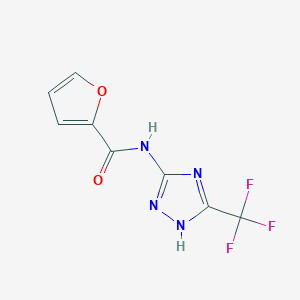
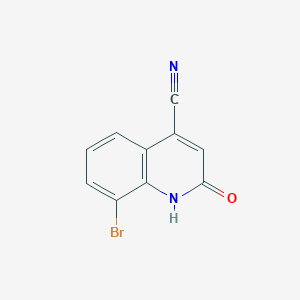

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)


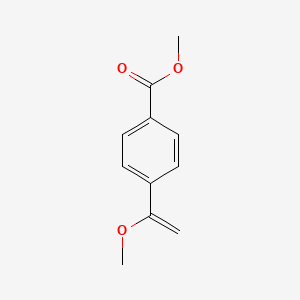


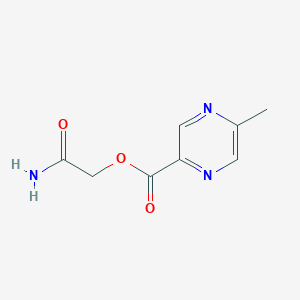
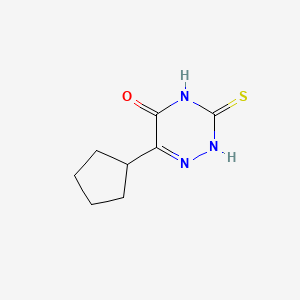
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
